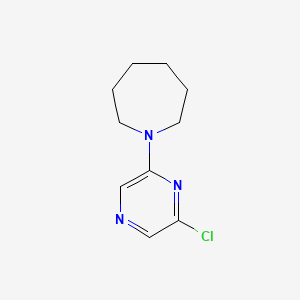

1-(6-Chloro-2-pyrazinyl)azepane

Übersicht

Beschreibung

“1-(6-Chloro-2-pyrazinyl)azepane” is a synthetic molecule that belongs to a class of chemical compounds called pyrazines. It has a CAS Number of 1138220-46-8 . The molecular weight of this compound is 211.69 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H14ClN3/c11-9-7-12-8-10 (13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Azepanium Ionic Liquids

Belhocine et al. (2011) described the synthesis of a new family of room temperature ionic liquids starting from azepane. This work highlights the transformation of azepane into tertiary amines and further into quaternary azepanium salts. These salts show promise as alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows, potentially impacting battery technology and green chemistry practices (Belhocine et al., 2011).

Cholinesterase Inhibitory Compounds

Elumalai et al. (2016) explored novel pyrazinamide condensed azetidinones for their cholinesterase inhibitory activities. This research presents a pharmacological application where the compounds demonstrated varying degrees of inhibition against acetyl and butyl cholinesterase enzymes, suggesting potential therapeutic uses for neurodegenerative diseases (Elumalai et al., 2016).

Organic Synthesis and Catalysis

Guo et al. (2014) achieved regio- and enantioselective annulation reactions between enals and azoalkenes, leading to the synthesis of 1,2-diazepine derivatives. These reactions underscore the versatility of azepane derivatives in organic synthesis, enabling the creation of compounds with significant stereochemical complexity (Guo et al., 2014).

Heterocyclic Chemistry

Castillo et al. (2016) developed a microwave-assisted methodology for synthesizing 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, showcasing the role of azepane derivatives in constructing complex heterocyclic structures that could serve as intermediates for further chemical syntheses (Castillo et al., 2016).

Green Chemistry and Catalysis

Hasaninejad et al. (2013) reported the use of a silica-supported ionic liquid catalyst derived from azepane for the synthesis of benzo[b]pyran derivatives. This study exemplifies the integration of azepane derivatives in developing environmentally benign catalysts for organic transformations (Hasaninejad et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(6-chloropyrazin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIUWWQVYQXMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

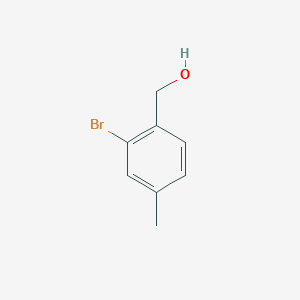

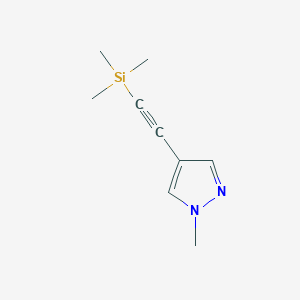

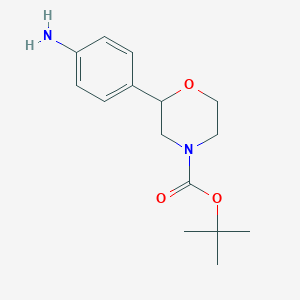

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)

![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)

![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)